

Preliminary Efficacy of Ensitrelvir (S-217662): A

Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

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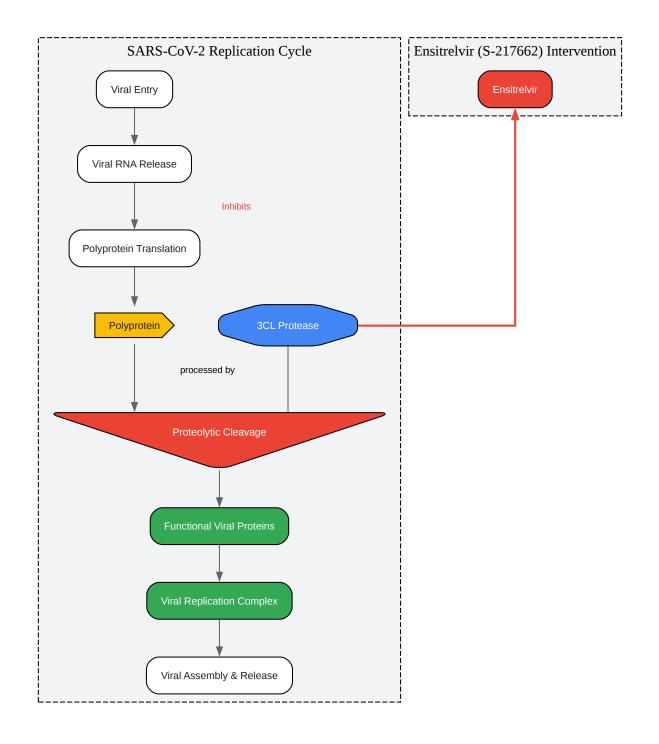
Introduction

Ensitrelvir (coded S-217662 and marketed in Japan as Xocova) is an orally administered antiviral agent developed for the treatment of COVID-19.[1][2] It functions as a nonpeptidic, noncovalent inhibitor of the SARS-CoV-2 3C-like (3CL) protease, an enzyme critical for viral replication.[2][3][4][5][6][7] This technical guide summarizes the preliminary efficacy data from preclinical and clinical studies, details the experimental protocols of key trials, and visualizes the compound's mechanism of action and study workflows.

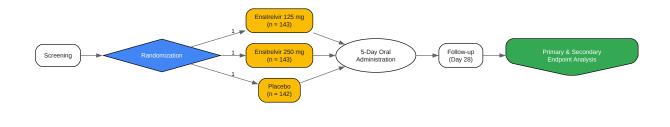
Mechanism of Action

Ensitrelvir targets the 3CL protease (also known as the main protease or Mpro) of SARS-CoV-2.[2][4][5][7][8] This enzyme is essential for the proteolytic processing of viral polyproteins into functional non-structural proteins required for viral replication.[9] By selectively inhibiting the 3CL protease, ensitrelvir prevents the formation of the viral replication-transcription complex, thereby halting viral proliferation.[9][10] Structural studies have revealed that ensitrelvir binds to the substrate-binding pocket of the 3CL protease, specifically at the S1, S2, and S1' subsites. [4][11] Preclinical studies have shown that ensitrelvir has a high selectivity for coronavirus proteases with no significant inhibitory activity against human proteases such as caspase-2, chymotrypsin, and cathepsins B, D, G, and L.[3][12]











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- To cite this document: BenchChem. [Preliminary Efficacy of Ensitrelvir (S-217662): A
 Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15603495#preliminary-studies-on-s07662-efficacy]

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